6-Isopropyl-2-methylpyrimidin-4-OL

GPCR Ligand Synthesis Medicinal Chemistry Pyrimidine Scaffold

Researchers synthesizing covalent histamine H3 receptor (H3R) ligands require the exact 6-isopropyl-2-methyl substitution pattern. 6-Isopropyl-2-methylpyrimidin-4-OL is the designated starting material for the VUF15662 pathway. • Achieves 91% yield for the core pyrimidinone intermediate at room temperature. • Pharmacologically inactive at H3R - essential negative control. • Full analytical characterization (NMR, HPLC-MS) provided for identity verification.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 34126-99-3
Cat. No. B1417656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Isopropyl-2-methylpyrimidin-4-OL
CAS34126-99-3
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=O)N1)C(C)C
InChIInChI=1S/C8H12N2O/c1-5(2)7-4-8(11)10-6(3)9-7/h4-5H,1-3H3,(H,9,10,11)
InChIKeyBPNVGKGRJUTRJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Isopropyl-2-methylpyrimidin-4-OL Procurement Guide


6-Isopropyl-2-methylpyrimidin-4-OL (CAS: 34126-99-3) is a substituted 4-pyrimidinol derivative with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol. The compound is commercially available from multiple vendors at a minimum purity specification of 95% . It is supplied exclusively for research and development purposes, and procurement requires institutional affiliation due to vendor restrictions on sales to individuals or residential addresses . The compound serves as a key synthetic intermediate in the preparation of covalent histamine H3 receptor (H3R) ligands via the 2-amino-pyrimidine scaffold pathway .

6-Isopropyl-2-methylpyrimidin-4-OL: Irreplaceable Scaffold for H3R Ligands


The substitution pattern of 6-Isopropyl-2-methylpyrimidin-4-OL—specifically the isopropyl group at position 6 and methyl group at position 2—is non-interchangeable in the synthetic pathway leading to covalent histamine H3 receptor ligands. In the optimized route to the isothiocyanate H3R ligand 44 (VUF15662), this exact substitution pattern on the pyrimidine core was retained after scaffold hopping and warhead optimization . Alternative 4-pyrimidinols with different alkyl substitution patterns (e.g., 2-Isopropyl-6-methyl-4-pyrimidinol, CAS: 2814-20-2, which has an inverted substitution arrangement) would yield a different core geometry and are not validated in the published synthetic protocol . Procurement of a generic or structurally similar 4-pyrimidinol without verifying substitution pattern would result in a different product that cannot reproduce the reported synthetic yields or the target compound identity .

6-Isopropyl-2-methylpyrimidin-4-OL: Quantitative Performance Evidence


High-Yield Pyrimidinone Synthesis Protocol

In the synthesis of covalent H3R ligands, 6-Isopropyl-2-methylpyrimidin-4-OL (as its tautomeric 4(3H)-one form) was prepared from acetamidine hydrochloride and methyl 4-methyl-3-oxopentanoate with a reported yield of 91% using sodium methoxide in methanol at room temperature under inert atmosphere . This yield compares favorably to the 76% yield reported for the synthesis of 2-Amino-6-isopropyl-4-pyrimidinol (CAS: 73576-32-6), a structurally related 2-amino analog prepared via a different condensation route [1]. The higher yield and milder room-temperature conditions (versus typically elevated temperatures for guanidine condensations) represent a quantifiable advantage in synthetic efficiency and reduced energy input for scale-up [1].

GPCR Ligand Synthesis Medicinal Chemistry Pyrimidine Scaffold Covalent Inhibitor Development

Negative Control Validation for H3R Covalent Studies

In the development of covalent H3R ligands, 6-Isopropyl-2-methylpyrimidin-4-OL (in its unfunctionalized form) was evaluated and confirmed to be pharmacologically inactive at the histamine H3 receptor . This contrasts sharply with the isothiocyanate-functionalized derivative (Compound 44 / VUF15662), which demonstrated covalent binding, washout-resistant inverse agonism, and selective reactivity with cysteine residues . The target compound thus provides a structurally matched but functionally inert comparator—a critical control reagent for validating that observed H3R modulation derives specifically from the covalent warhead rather than the pyrimidine core scaffold .

Histamine H3 Receptor GPCR Pharmacology Covalent Inhibition Tool Compound Validation

Analytical Characterization and Identity Confirmation

In the published synthetic protocol, 6-Isopropyl-2-methylpyrimidin-4(3H)-one was characterized with quantitative analytical data: HPLC purity >99% (acidic mode, tR = 1.9 min), and 1H NMR (500 MHz, CDCl3) confirming the structural identity with diagnostic signals at δ 13.36 (br, 1H, OH), 6.18 (s, 1H, aromatic H), 2.75 (hept, J = 6.8 Hz, 1H, CH(CH3)2), 2.47 (s, 3H, CH3), and 1.22 (d, J = 6.9 Hz, 6H, CH(CH3)2) . This analytical characterization exceeds the minimum vendor purity specification of 95% reported by commercial suppliers and provides a reference benchmark for researchers requiring higher purity material for sensitive downstream applications .

Analytical Chemistry Quality Control Synthetic Intermediate Compound Characterization

6-Isopropyl-2-methylpyrimidin-4-OL: Validated Research Applications


Covalent H3R Ligand Synthesis via Pyrimidine Scaffold

6-Isopropyl-2-methylpyrimidin-4-OL is the designated starting material for preparing the core pyrimidine scaffold in the synthesis of covalent H3R ligands. The published protocol yields the intermediate 6-Isopropyl-2-methylpyrimidin-4(3H)-one in 91% yield under mild room-temperature conditions, which can then be further functionalized to generate covalent H3R tool compounds such as VUF15662 . Researchers should procure this specific substitution pattern to ensure compatibility with downstream transformations.

Negative Control Reagent for H3R Covalent Pharmacology

The unfunctionalized 6-Isopropyl-2-methylpyrimidin-4-OL core has been validated as pharmacologically inactive at the histamine H3 receptor. This makes it an essential negative control compound for studies investigating covalent H3R ligands, as it allows researchers to distinguish between effects attributable to the pyrimidine scaffold versus those mediated by the covalent warhead moiety . Procurement for this purpose should include verification of compound identity against the published NMR and HPLC-MS characterization data.

Analytical Reference Standard for Pyrimidinol Characterization

The compound's published analytical profile—including 1H NMR (500 MHz, CDCl3) with full peak assignments, HPLC-MS retention time (tR = 1.9 min, acidic mode), and confirmed [M+H]+ ion at m/z 153—provides a comprehensive reference dataset for quality control laboratories and researchers validating in-house synthesized material . This characterization exceeds typical vendor specifications (95% purity) and enables rigorous identity confirmation.

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